4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by a benzisoxazole ring system fused with a tetrahydro ring and a carboxylic acid functional group. It is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzisoxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid involves its interaction with molecular targets and pathways. The benzisoxazole ring system can interact with enzymes and receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Benzisoxazole: A benzene ring fused with an isoxazole ring.
Tetrahydrobenzisoxazole: Similar to 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid but without the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the tetrahydro ring and the carboxylic acid functional group
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZGDFMRRLFKRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579088 |
Source
|
Record name | 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261350-47-4 |
Source
|
Record name | 4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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